molecular formula C14H14FNO2S B2595505 4-fluoro-N-(2-phenylethyl)benzenesulfonamide CAS No. 346690-00-4

4-fluoro-N-(2-phenylethyl)benzenesulfonamide

Cat. No. B2595505
CAS RN: 346690-00-4
M. Wt: 279.33
InChI Key: SKVWFMKLQAHDBO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-phenylethyl)benzenesulfonamide, commonly known as FPEB, is a chemical compound. It is a type of benzenesulfonamide .

Scientific Research Applications

Antibacterial Agents

4-fluoro-N-(2-phenylethyl)benzenesulfonamide has shown potential as an antibacterial agent. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial DNA replication . This compound could be explored for its efficacy against various bacterial strains, potentially leading to new antibacterial drugs.

Antitumor Activity

Research has indicated that sulfonamide derivatives can exhibit significant antitumor properties . 4-fluoro-N-(2-phenylethyl)benzenesulfonamide could be investigated for its ability to inhibit the growth of cancer cells. Its mechanism may involve the disruption of cell division or the induction of apoptosis in tumor cells, making it a candidate for cancer therapy.

Anti-inflammatory Properties

Sulfonamides are also known for their anti-inflammatory effects . This compound could be studied for its potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines or by blocking specific inflammatory pathways. This application could be particularly relevant for conditions such as arthritis or other inflammatory diseases.

Antiviral Applications

Given the broad biological activity of sulfonamides, 4-fluoro-N-(2-phenylethyl)benzenesulfonamide might also possess antiviral properties . It could be tested against various viruses to determine its effectiveness in inhibiting viral replication. This could lead to the development of new antiviral medications, especially important in the context of emerging viral infections.

Enzyme Inhibition Studies

Sulfonamide compounds are often used as enzyme inhibitors in biochemical research . 4-fluoro-N-(2-phenylethyl)benzenesulfonamide could be utilized to study its inhibitory effects on specific enzymes, providing insights into enzyme function and aiding in the design of enzyme-targeted drugs. This application is crucial for understanding metabolic pathways and developing treatments for enzyme-related disorders.

Radiolabeling for Imaging

Sulfonamides can be modified for use in radiolabeling, which is essential for imaging techniques such as PET scans . 4-fluoro-N-(2-phenylethyl)benzenesulfonamide could be tagged with radioactive isotopes to create imaging agents that help visualize biological processes in vivo. This application is valuable for diagnosing diseases and monitoring the effectiveness of treatments.

These applications highlight the versatility and potential of 4-fluoro-N-(2-phenylethyl)benzenesulfonamide in various fields of scientific research. Each application opens up avenues for further investigation and development, contributing to advancements in medicine and biochemistry.

Springer Springer

properties

IUPAC Name

4-fluoro-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVWFMKLQAHDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327099
Record name 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-fluoro-N-(2-phenylethyl)benzenesulfonamide

CAS RN

346690-00-4
Record name 4-fluoro-N-(2-phenylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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